![molecular formula C17H22N2O2 B4018160 3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4018160.png)
3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione
Description
Synthesis Analysis
The synthesis of pyrrolidinedione derivatives, including structures similar to 3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione, often involves multi-component reactions, cyclization processes, and condensation reactions. For instance, Nguyen and Dai (2023) outlined a method for preparing pyrrolidine-2,3-dione derivatives through a three-component reaction followed by reactions with aliphatic amines, showcasing the flexibility and adaptability of synthetic routes for these compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidinediones is characterized by the presence of a five-membered lactam ring, which significantly influences their chemical behavior and interactions. The structural determination and analysis, including X-ray diffraction, provide insights into the arrangement of atoms and the spatial configuration, essential for understanding their reactivity and physical properties.
Chemical Reactions and Properties
Pyrrolidinediones undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and condensations, attributed to the reactivity of the lactam ring. The work by Grigg et al. (1990) on cycloaddition reactions showcases the reactivity of similar compounds, providing a basis for synthesizing complex molecular architectures (Grigg, Gunaratne, & Kemp, 1990).
Physical Properties Analysis
The physical properties of 3-[cyclohexyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione, such as solubility, melting point, and crystal structure, are crucial for its practical applications. These properties are influenced by the molecular structure, particularly the functional groups attached to the pyrrolidinedione core. Yao et al. (2018) discussed the impact of substituents on the solubility and transparency of polyimides, highlighting the role of molecular design in determining physical properties (Yao et al., 2018).
properties
IUPAC Name |
3-[cyclohexyl(methyl)amino]-1-phenylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(13-8-4-2-5-9-13)15-12-16(20)19(17(15)21)14-10-6-3-7-11-14/h3,6-7,10-11,13,15H,2,4-5,8-9,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFWODBWXIEGEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Cyclohexyl(methyl)amino]-1-phenylpyrrolidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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